molecular formula C3H5N5O B13097527 4-Amino-1,2,5-oxadiazole-3-carboximidamide

4-Amino-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B13097527
M. Wt: 127.11 g/mol
InChI Key: YHIJOLKAHGHVML-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound with the molecular formula C3H5N5O2. This compound is known for its unique structure, which includes an oxadiazole ring—a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of both amino and carboximidamide functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of amidoxime with carboxylic acid derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The amino and carboximidamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits the PI3K signaling pathway by binding to the active site of the enzyme, preventing its activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual functional groups (amino and carboximidamide), which provide versatility in chemical reactions and potential for diverse applications in research and industry. Its ability to inhibit key signaling pathways involved in cancer makes it a promising candidate for therapeutic development.

Properties

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H5N5O/c4-2(5)1-3(6)8-9-7-1/h(H3,4,5)(H2,6,8)

InChI Key

YHIJOLKAHGHVML-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C(=N)N

Origin of Product

United States

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